molecular formula C10H7ClN2O2 B1319125 4-Chloro-6,7-dimethylenedioxyquinazoline CAS No. 52791-05-6

4-Chloro-6,7-dimethylenedioxyquinazoline

Cat. No.: B1319125
CAS No.: 52791-05-6
M. Wt: 222.63 g/mol
InChI Key: KOSFQWDAKWKNJM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinazoline (B50416) Chemistry in Pharmaceutical Research

The journey of quinazoline chemistry began in the late 19th and early 20th centuries. The first synthesis of the parent quinazoline was reported by August Bischler and Lang in 1895 through the decarboxylation of its 2-carboxy derivative. google.com Shortly after, in 1903, Siegmund Gabriel reported another synthesis method starting from o-nitrobenzylamine. google.comchemicalbook.com

The therapeutic potential of quinazoline derivatives started to gain significant recognition in the mid-20th century. A key milestone was the discovery of the soporific and sedative actions of 2-methyl-3-aryl-4-quinazolinone derivatives. By the 1980s, the field had expanded dramatically, with numerous derivatives demonstrating a wide range of biological actions, including diuretic, anticonvulsant, hypotensive, and antiallergic properties. This historical progression laid the groundwork for the development of highly targeted and potent quinazoline-based drugs in the subsequent decades.

The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity. derpharmachemica.com The quinazoline scaffold is a prime example of such a structure. researchgate.net Its appeal lies in its rigid, planar geometry and the presence of hydrogen bond donors and acceptors, which facilitate interactions with a variety of biological macromolecules, including enzymes and receptors. researchgate.net

The synthetic accessibility of the quinazoline core and the ease with which its structure can be modified and functionalized further enhance its status as a privileged scaffold. prepchem.com This allows medicinal chemists to generate large libraries of diverse quinazoline derivatives for screening against various therapeutic targets. The successful development of numerous FDA-approved drugs based on this scaffold is a testament to its privileged nature and its enduring importance in drug discovery. nih.gov

Current Research Landscape and Academic Interest in Quinazoline Derivatives

The academic interest in quinazoline derivatives remains robust and continues to expand into new therapeutic areas. A significant portion of current research is focused on their application as anticancer agents. prepchem.comnih.gov Many quinazoline-based compounds have been developed as potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are crucial targets in cancer therapy. chemicalbook.comnih.gov

Beyond oncology, the diverse biological activities of quinazolines are being actively investigated. Research has demonstrated their potential as antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antihypertensive agents. guidechem.com The ongoing exploration of structure-activity relationships (SAR) for quinazoline derivatives continues to yield novel compounds with enhanced potency and selectivity for a wide range of biological targets. researchgate.net This sustained academic interest ensures that the quinazoline scaffold will remain a vital component in the development of future medicines. nih.gov

The following table provides a summary of selected FDA-approved drugs that feature the quinazoline scaffold, highlighting the diverse therapeutic applications of this compound class.

Drug NameTherapeutic ApplicationMechanism of Action
Gefitinib Non-small cell lung cancerEGFR tyrosine kinase inhibitor google.com
Erlotinib Non-small cell lung cancer, pancreatic cancerEGFR tyrosine kinase inhibitor chemicalbook.com
Lapatinib Breast cancerDual tyrosine kinase inhibitor of EGFR and HER2 google.com
Afatinib Non-small cell lung cancerCovalent irreversible kinase inhibitor of EGFR, HER2, and HER4 nih.gov
Prazosin Hypertensionα1-adrenergic receptor antagonist nih.gov
Doxazosin Hypertension, benign prostatic hyperplasiaα1-adrenergic receptor antagonist nih.gov

Specific Research Focus on 4-Chloro-6,7-dimethylenedioxyquinazoline within the Quinazoline Family

A review of the current academic literature indicates that specific research on This compound is limited. While the broader class of 6,7-disubstituted-4-chloroquinazolines serves as a crucial intermediate in the synthesis of various biologically active molecules, the focus has predominantly been on analogs with different substitution patterns at the 6 and 7 positions.

Notably, extensive research has been conducted on the closely related compound 4-Chloro-6,7-dimethoxyquinazoline . This compound is a well-established intermediate in the synthesis of potent kinase inhibitors, including EGFR inhibitors used in cancer therapy. guidechem.com Similarly, the synthesis and potential applications of 4-chloro-6,7-ethylenedioxyquinazoline have also been explored in the literature. prepchem.com

The chlorine atom at the 4-position of the quinazoline ring is a key reactive site, facilitating nucleophilic substitution reactions that allow for the introduction of various functional groups to build a diverse range of derivatives. However, dedicated studies focusing specifically on the synthesis, chemical properties, and biological evaluation of the this compound variant are not prominently featured in available scientific databases. This suggests that while it holds potential as a synthetic intermediate, it has not been a primary focus of academic or pharmaceutical research to date.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-10-6-3-8-9(15-2-1-14-8)4-7(6)12-5-13-10/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSFQWDAKWKNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596617
Record name 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline
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Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52791-05-6
Record name 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52791-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategies for Functionalized Quinazolines, Including 4 Chloro 6,7 Dimethylenedioxyquinazoline

Established Reaction Pathways for Quinazoline (B50416) Core Construction

The foundational methods for constructing the quinazoline core have been well-established for over a century and continue to be refined. These classical routes often involve cyclocondensation reactions of appropriately substituted aniline (B41778) derivatives.

Classical Cyclocondensation Reactions

The most common and direct route to 4-quinazolinones, the precursors to 4-chloroquinazolines, is through the cyclocondensation of an anthranilic acid derivative with a one-carbon source, typically formamide (B127407). For the synthesis of the 6,7-dimethylenedioxy substituted core, the process begins with 2-amino-4,5-methylenedioxybenzoic acid.

This initial reaction involves heating 2-amino-4,5-methylenedioxybenzoic acid with an excess of formamide. The formamide serves as both the reagent to introduce the C2 carbon and as the solvent. This step results in the formation of 6,7-methylenedioxyquinazolin-4(3H)-one.

The subsequent and crucial step is the chlorination of the 4-oxo group to yield the target compound, 4-Chloro-6,7-dimethylenedioxyquinazoline. This is typically achieved by treating the quinazolinone with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comnih.gov The reaction with POCl₃ often requires heating under reflux, sometimes with a catalytic amount of a tertiary amine like N,N-dimethylaniline to facilitate the reaction. nih.govresearchgate.net After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water to precipitate the 4-chloro product.

Table 1: Key Steps in Classical Cyclocondensation for this compound

StepStarting MaterialReagent(s)Intermediate/ProductTypical Conditions
1. Cyclization 2-amino-4,5-methylenedioxybenzoic acidFormamide6,7-methylenedioxyquinazolin-4(3H)-oneHeating, 140-160°C
2. Chlorination 6,7-methylenedioxyquinazolin-4(3H)-onePOCl₃ (or SOCl₂)This compoundReflux, often with catalytic DMF or tertiary amine

Modified Niementowski Synthesis Approaches

The Niementowski quinazoline synthesis is a classical method that involves the thermal condensation of anthranilic acids with amides to produce 4(3H)-quinazolinones. researchgate.netnih.gov In its traditional form, the reaction often requires high temperatures (130-200°C) and can result in moderate yields. wikipedia.orgmdpi.com

For the synthesis of the 6,7-dimethylenedioxy substituted quinazolinone, 2-amino-4,5-methylenedioxybenzoic acid would be reacted with formamide. This specific application of the Niementowski reaction is essentially identical to the cyclocondensation method described previously, highlighting the overlapping nature of these classical syntheses.

Modifications to the Niementowski reaction have been developed to improve yields and reduce the harshness of the reaction conditions. These modifications often involve the use of catalysts or activating agents. For instance, the reaction can be mediated by phosphorus oxychloride, which facilitates the condensation under milder conditions. wikipedia.org Microwave-assisted synthesis has also been employed to accelerate the reaction, significantly reducing reaction times from hours to minutes and often improving yields. mdpi.com

Once the 6,7-methylenedioxyquinazolin-4(3H)-one is formed via a modified Niementowski approach, the subsequent chlorination step to produce this compound proceeds as described in the classical cyclocondensation section.

Gabriel Synthesis and its Contemporary Adaptations

The Gabriel synthesis is a well-established method for the formation of primary amines from primary alkyl halides using potassium phthalimide (B116566). wikipedia.orgresearchgate.net In its classical form, the Gabriel synthesis is not directly applied to the construction of the quinazoline ring itself. Instead, it is a method for introducing a primary amine functional group onto a molecule.

In the context of quinazoline chemistry, the Gabriel synthesis could be adapted to prepare precursors. For example, if a synthetic route required the introduction of an aminomethyl group onto the quinazoline core, a chloromethyl-substituted quinazoline could be reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

However, for the de novo construction of the quinazoline core as outlined for this compound, the Gabriel synthesis is not a standard or direct methodology. Contemporary adaptations of reactions involving phthalimide derivatives have expanded, but the core utility remains the synthesis of primary amines. The construction of the heterocyclic quinazoline ring system relies on cyclization strategies that bring together the necessary aniline-derived precursor with a one or two-carbon component, a transformation for which the Gabriel synthesis is not suited.

Riedel Synthesis and Derivatives

The Riedel synthesis provides an alternative pathway to the quinazoline core, characteristically starting from an o-nitrobenzaldehyde derivative. mdpi.comresearchgate.net For the specific target molecule, this would involve using 6-nitro-3,4-methylenedioxybenzaldehyde (6-nitropiperonal) as the starting material.

The key steps of the Riedel synthesis in this context are:

Reductive Cyclization: The 6-nitropiperonal (B16318) is reacted with formamide in the presence of a reducing agent. Classically, zinc dust in acetic acid is used. mdpi.com The reaction proceeds through the reduction of the nitro group to an amino group, which then undergoes an in-situ cyclocondensation with formamide to form the quinazoline ring. This one-pot process directly yields 6,7-methylenedioxyquinazoline.

Oxidation and Chlorination: Unlike the previous methods that yield a 4-quinazolinone, the Riedel synthesis can directly yield the fully aromatic quinazoline. To arrive at the 4-chloro derivative, a different strategy is needed. A more common pathway would be to adapt the Riedel synthesis to produce the 4-quinazolinone first. This can be achieved by using different reaction conditions or starting materials that favor the formation of the quinazolinone. Once the 6,7-methylenedioxyquinazolin-4(3H)-one is obtained, it can be chlorinated as previously described.

Table 2: Comparison of Classical Synthetic Pathways to Quinazolinone Core

Synthesis MethodKey Starting MaterialsKey TransformationApplicability to Target
Classical Cyclocondensation 2-amino-4,5-methylenedioxybenzoic acid, FormamideThermal condensationDirect and common
Niementowski Synthesis 2-amino-4,5-methylenedioxybenzoic acid, Amide (e.g., Formamide)Thermal condensationEssentially identical to cyclocondensation for this target
Riedel Synthesis 6-nitro-3,4-methylenedioxybenzaldehyde, FormamideReductive cyclizationFeasible, provides an alternative starting material

Transition-Metal-Catalyzed Approaches to Quinazoline Synthesis

In recent decades, transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolines. These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for ring construction compared to classical methods.

Palladium-Mediated Cyclization Reactions

Palladium catalysts are particularly versatile in facilitating the formation of carbon-nitrogen bonds, which is a key step in the synthesis of many nitrogen-containing heterocycles. mit.edu Several palladium-catalyzed strategies can be envisioned for the synthesis of the quinazoline core.

One prominent approach involves the intramolecular C-H bond activation. nih.gov In a hypothetical application to the synthesis of the 6,7-methylenedioxyquinazolin-4-one precursor, one could start with an N-acyl-2-amino-4,5-methylenedioxybenzamide derivative. A palladium catalyst could then facilitate an intramolecular C-H activation at the formyl group, leading to the cyclized quinazolinone product.

Another powerful palladium-catalyzed method is the Buchwald-Hartwig amination, which forms an aryl-amine bond. This can be applied in an intramolecular fashion. For instance, a 2-chlorobenzonitrile (B47944) derivative bearing a formamidine (B1211174) group could undergo an intramolecular palladium-catalyzed cyclization to form the quinazoline ring.

Furthermore, palladium-catalyzed carbonylative coupling reactions have been developed for quinazoline synthesis. These reactions can construct the quinazoline ring by incorporating a molecule of carbon monoxide. For example, a reaction between a 2-iodoaniline (B362364) derivative and a nitrile in the presence of a palladium catalyst and carbon monoxide can lead to the formation of the quinazolinone ring system.

While these palladium-mediated methods are powerful for constructing the quinazoline core, the direct synthesis of 4-chloroquinazolines via these routes is less common. Typically, the quinazolinone is synthesized first and then chlorinated in a subsequent step. However, palladium catalysis can also be used in cross-coupling reactions to further functionalize the this compound product, for example, in Suzuki or Buchwald-Hartwig reactions at the 4-position. mdpi.com

Table 3: Overview of Potential Palladium-Mediated Reactions for Quinazoline Synthesis

Reaction TypeConceptual SubstratesCatalyst System (Typical)Bond Formation
Intramolecular C-H Activation N-(2-halophenyl)formamidinePd(OAc)₂, Ligand, BaseIntramolecular C-N
Intramolecular Buchwald-Hartwig Amination 2-chloro-N-formylbenzamidePd catalyst, Ligand, BaseIntramolecular C-N
Carbonylative Cyclization 2-iodoaniline, Nitrile, COPd catalyst, Ligand, BaseC-N and C-C

Copper-Catalyzed C-N Bond Formations

Copper catalysis has emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds in the synthesis of quinazoline derivatives due to its low cost, abundance, and versatile reactivity. These methods often proceed through cascade or domino reactions, enabling the construction of the quinazoline core in a single pot from readily available starting materials. scilit.comnih.gov

One prominent strategy involves the copper-catalyzed reaction of substituted 2-halobenzonitriles with nitrogen sources like amidines or guanidine. organic-chemistry.org This approach typically utilizes a Cu(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and a base. The reaction proceeds via an initial Ullmann-type coupling, where the C-N bond is formed between the aryl halide and the amidine, followed by an intramolecular nucleophilic attack to complete the cyclization and form the quinazoline ring. organic-chemistry.org This method is valued for its practicality and the use of accessible starting materials. organic-chemistry.org

Another versatile copper-catalyzed domino process for synthesizing quinazolinones, which are direct precursors to 4-chloroquinazolines, involves the reaction of 2-halobenzamides with (aryl)methanamines. scilit.com This reaction can be performed using air as an environmentally benign oxidant and proceeds through a sequence of an Ullmann-type N-arylation, aerobic oxidation of the benzylamine (B48309) moiety to an imine, and subsequent intramolecular nucleophilic addition to form the heterocyclic ring. scilit.com

The following table summarizes representative examples of copper-catalyzed quinazoline synthesis, highlighting the diversity of reactants and conditions.

Catalyst/LigandReactantsProduct ScopeYield (%)Reference
CuI / DMEDA2-Bromobenzonitriles + Amidines/Guanidine4-Aminoquinazolines, 2,4-DiaminoquinazolinesGood organic-chemistry.org
CuBr (ligand-free)2-Halobenzamides + (Aryl)methanamines2-Arylquinazolin-4(3H)-onesGood scilit.com
Cu(I)Aryl Aldehydes + AcetamideSubstituted QuinazolinesModerate-Good rsc.org

Cobalt-Catalyzed Annulation Methods

Cobalt catalysis offers a distinct and powerful alternative for quinazoline synthesis, primarily through C-H activation and annulation strategies. mdpi.com These methods are highly atom-economical as they forge new bonds by activating otherwise inert C-H bonds, avoiding the need for pre-functionalized substrates like organohalides. mdpi.comresearchgate.net

A notable cobalt-catalyzed approach is the [4+2] cycloaddition of arenes (containing a directing group) with reagents like dioxazolones, which serve as a nitrile synthon. nih.gov For instance, Cp*Co(III) catalysts can mediate the reaction between benzimidates and dioxazolones. The reaction proceeds via a cobalt-catalyzed tandem C-H amidation followed by intramolecular cyclization to yield the quinazoline product. nih.gov This strategy demonstrates high regioselectivity and tolerates a wide range of functional groups on the substrates. nih.gov

Furthermore, cobalt catalysts can facilitate the dehydrogenative annulation of 2-aminoaryl alcohols with nitriles. mdpi.comresearchgate.net This method provides direct access to the quinazoline core under relatively mild conditions. The versatility of cobalt's oxidation states and its lower toxicity compared to heavier transition metals make it an attractive choice for sustainable chemical synthesis. mdpi.com

Catalyst SystemReaction TypeReactantsProduct ScopeYield (%)Reference
CpCo(III) / AgSbF₆[4+2] Cycloaddition / C-H ActivationImines + DioxazolonesSubstituted Quinazolines48-99 nih.gov
Ligand-Free CobaltDehydrogenative Annulation2-Aminoaryl Alcohols + NitrilesSubstituted QuinazolinesGood mdpi.comresearchgate.net
CpCo(CO)I₂ / AgNTf₂C-H ActivationN-Sulfinylimines + Benzimidates + DioxazolonesSubstituted Quinazolines39-94 nih.gov

Metal-Free and Green Chemistry Synthetic Paradigms for Quinazolines

In alignment with the principles of green chemistry, significant efforts have been directed toward developing metal-free synthetic routes to quinazolines. These methods circumvent the use of expensive and potentially toxic transition metals, often employing readily available reagents and environmentally benign conditions. nih.gov

Oxidative Cyclization Strategies

Oxidative cyclization is a cornerstone of metal-free quinazoline synthesis. nih.govnih.gov These reactions typically involve the condensation of an aniline derivative (such as a 2-aminobenzylamine or 2-aminobenzamide) with an aldehyde or alcohol, followed by an oxidation step to form the aromatic quinazoline ring. nih.gov

Various oxidants can be employed, including molecular oxygen, which is an ideal green oxidant. nih.govnih.gov For example, the oxidative condensation of 2-aminobenzylamines and benzylamines can be catalyzed by organocatalysts like 4,6-dihydoxysalicylic acid under an oxygen atmosphere to produce 2-substituted quinazolines. nih.gov This process involves a multistep cascade of oxidative imine formation, condensation, intramolecular cyclization, and aromatization. nih.gov Hypervalent iodine reagents also serve as effective metal-free oxidants for these transformations. nih.gov

Base-Promoted SNAr Reactions and Subsequent Cyclizations

Base-promoted reactions provide another metal-free pathway to quinazolinones, the precursors for 4-chloroquinazolines. A key strategy involves the intramolecular cyclization of ortho-functionalized benzamides. For instance, the synthesis of quinazolin-4-ones can be achieved through a base-promoted Nucleophilic Aromatic Substitution (SNAr) reaction of ortho-fluorobenzamides with amides. The reaction proceeds via the formation of a diamide (B1670390) intermediate, which then undergoes a base-promoted intramolecular nucleophilic addition and subsequent dehydration to furnish the quinazolinone ring. This method avoids transition metals and utilizes readily available starting materials.

Multicomponent Reaction (MCR) Strategies for Quinazoline Diversity

Multicomponent reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials. nih.govmdpi.com MCRs are a powerful tool in diversity-oriented synthesis, allowing for the rapid generation of large libraries of compounds, such as quinazolines, for drug discovery. mdpi.comnih.gov

While many MCRs employ metal catalysts, metal-free variants are also well-established. Classical MCRs like the Strecker and Ugi reactions can be adapted to produce intermediates that subsequently cyclize to form heterocyclic scaffolds. nih.govbeilstein-journals.org For example, an Ugi reaction adduct can be designed to undergo a subsequent intramolecular reaction, such as an SNAr cyclization, to build the quinazoline framework. nih.govbeilstein-journals.org These strategies are prized for their high atom economy, operational simplicity, and ability to generate structural complexity in a single step. mdpi.com

Targeted Functionalization Strategies for this compound

The this compound molecule is primed for functionalization, primarily through nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the quinazoline ring system activates the C4 position, making the chlorine atom an excellent leaving group for reactions with a wide array of nucleophiles. nih.gov

This reactivity is a cornerstone for creating derivatives with diverse biological activities. The substitution is highly regioselective for the C4 position over other positions on the ring. nih.gov Common nucleophiles used in these reactions include:

Amines: Primary and secondary aliphatic amines, anilines, and various nitrogen-containing heterocycles readily displace the C4-chloro group to form 4-aminoquinazoline derivatives. nih.govnih.gov These reactions are often performed by heating the reactants in a suitable solvent, sometimes with an added base to neutralize the HCl byproduct.

Alcohols and Phenols: Alkoxides and phenoxides can react to form 4-alkoxy and 4-aryloxy quinazolines, respectively.

Thiols: Thiolates are effective nucleophiles for synthesizing 4-thioether-substituted quinazolines.

The synthesis of the precursor, this compound, typically involves the chlorination of the corresponding 6,7-methylenedioxyquinazolin-4(3H)-one. This is commonly achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). prepchem.comresearchgate.net A similar procedure is documented for the analogous 6,7-ethylenedioxy derivative, where the quinazolinone is refluxed with phosphorus oxychloride to yield the 4-chloroquinazoline. prepchem.com

The high reactivity of the C4-chloro group makes this compound a valuable and versatile intermediate for the synthesis of a wide range of substituted quinazolines. nih.gov

Regioselective Chlorination at the Quinazoline-4 Position

The introduction of a chlorine atom at the C-4 position of the quinazoline ring is a critical transformation, as this chloro-substituent serves as a versatile leaving group for subsequent nucleophilic substitution reactions, enabling the synthesis of a wide array of 4-substituted quinazoline derivatives. This conversion is typically achieved by the chlorination of a precursor, the corresponding quinazolin-4(3H)-one. The high electrophilicity of the C-4 position in related chloroquinazoline systems has been well-documented. nih.gov

Thionyl Chloride (SOCl₂): Refluxing the quinazolin-4(3H)-one precursor with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a common and effective method. researchgate.net The reaction proceeds via the formation of a reactive intermediate that is subsequently displaced by a chloride ion.

Phosphorus Oxychloride (POCl₃): Phosphorus oxychloride is another powerful chlorinating agent used for this transformation. The reaction is typically carried out at elevated temperatures, and like thionyl chloride, it reliably converts the lactam functionality of the quinazolinone into the desired 4-chloroquinazoline.

Triphenylphosphine (B44618) (PPh₃) and Trichloroacetonitrile (B146778) (Cl₃CCN): A combination of triphenylphosphine and trichloroacetonitrile provides a milder alternative for the chlorination of quinazolin-4(3H)-ones. This reagent system has been successfully used to synthesize 4-chloro-2-phenylquinazoline (B1330423) derivatives in good yields. nih.gov

Table 1: Common Reagents for C-4 Chlorination of Quinazolin-4(3H)-ones

Reagent System Typical Conditions Reference
Thionyl Chloride (SOCl₂) Reflux, often with catalytic DMF researchgate.net
Phosphorus Oxychloride (POCl₃) High Temperature (Reflux) General Knowledge

Synthetic Routes for the Introduction of the Methylenedioxy Moiety to Quinazoline Scaffolds

The 6,7-methylenedioxy functional group is a key structural feature of the target compound. Rather than attaching this group to a pre-formed quinazoline ring, a more efficient strategy involves constructing the quinazoline scaffold from a starting material that already contains the methylenedioxy moiety. This approach ensures correct regiochemistry and avoids potentially harsh conditions that might be required for the late-stage formation of the methylenedioxy bridge.

A common starting material for this purpose is a derivative of 3,4-methylenedioxyaniline or piperonal. For instance, the synthesis could begin with a suitably substituted 2-amino-4,5-methylenedioxy-benzamide or a related benzonitrile. These precursors contain the necessary benzene (B151609) ring with the fused methylenedioxy group and an ortho-amino functionality, which is essential for the subsequent cyclization to form the pyrimidine (B1678525) ring of the quinazoline core. The Niementowski quinazoline synthesis or related cyclocondensation reactions can then be employed to build the heterocyclic system.

Derivatization of Existing Quinazoline Precursors

Formation of the Quinazolinone Core: A precursor such as 2-amino-4,5-methylenedioxybenzoic acid or its corresponding amide is cyclized to form 6,7-methylenedioxyquinazolin-4(3H)-one. This can be achieved through reactions with formamide or formamidine acetate (B1210297) under thermal conditions. researchgate.net

Chlorination: The resulting 6,7-methylenedioxyquinazolin-4(3H)-one is then subjected to regioselective chlorination at the C-4 position using one of the methods described in section 2.4.1 (e.g., refluxing with SOCl₂ or POCl₃) to yield the final product, this compound.

This sequential approach allows for the controlled and efficient construction of the target molecule from readily available starting materials.

Novel Catalyst Systems and Reaction Conditions for Quinazoline Synthesis

Modern organic synthesis has seen a significant shift towards the use of advanced catalytic systems and energy sources to improve efficiency, reduce waste, and access novel chemical space. nih.gov The synthesis of quinazolines has benefited greatly from these innovations.

Transition metal catalysis, in particular, has provided powerful tools for C-H activation and C-N bond formation, which are central to many quinazoline synthetic routes. mdpi.com Catalysts based on copper, iron, palladium, manganese, and cobalt have all been successfully employed. nih.govmdpi.comnih.gov

Copper (Cu) Catalysis: Copper catalysts are frequently used due to their low cost and versatile reactivity. frontiersin.org They can mediate Ullmann-type couplings and tandem reactions for the one-pot synthesis of quinazolines from components like 2-bromobenzyl bromides and aldehydes. nih.gov

Iron (Fe) Catalysis: As an earth-abundant and non-toxic metal, iron has emerged as a sustainable catalyst for various organic transformations, including the synthesis of quinazoline derivatives. mdpi.com Iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides offers an atom-economical route to quinazolines. researchgate.net

Palladium (Pd) Catalysis: Palladium catalysts are highly effective for cross-coupling reactions. They have been used in the aerobic oxidative coupling of (2-aminophenyl)azole derivatives with isocyanides to form fused quinazolines. nih.gov

Manganese (Mn) Catalysis: Manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) strategies have been developed for the direct synthesis of quinazolines from 2-aminobenzyl alcohols and primary amides. nih.govfrontiersin.org

Table 2: Examples of Novel Catalyst Systems in Quinazoline Synthesis

Catalyst System Substrates Key Features Reference
CuBr / K₂CO₃ (2-bromophenyl)methylamines, amidine hydrochlorides Inexpensive catalyst, uses air as a green oxidant. frontiersin.org
FeCl₂·4H₂O (2-aminophenyl)methanols, benzamides Atom-economical, environmentally benign. researchgate.net
Pd(OAc)₂ (2-aminophenyl)azole derivatives, isocyanides Aerobic oxidative coupling, forms fused systems. nih.gov
Mn(I) complex 2-aminobenzyl alcohols, primary amides Acceptorless dehydrogenative coupling (ADC). nih.govfrontiersin.org

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. rsc.orgresearchgate.net These advantages include dramatically reduced reaction times, increased product yields, and often, cleaner reactions with fewer side products. nih.govijpsjournal.com For the synthesis of quinazolines and quinazolinones, microwave-assisted organic synthesis (MAOS) has been widely adopted. nih.govfrontiersin.org

The benefits stem from the efficient and direct heating of the reaction mixture through dielectric loss, leading to rapid temperature increases and localized superheating that can accelerate reaction rates. nih.gov Numerous quinazoline syntheses have been adapted for microwave conditions, including catalyst- and solvent-free preparations from aldehydes and 2-aminobenzophenones, affording products in high yields within minutes. nih.gov The Niementowski reaction has also been shown to proceed with high purity under solvent-free microwave conditions. frontiersin.org This technology not only accelerates reactions but also aligns with the principles of green chemistry by reducing energy consumption and often enabling solvent-free protocols. nih.govsci-hub.cat

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis

Reaction Conventional Heating Microwave Irradiation Reference
Niementowski Reaction Several hours 2-20 minutes researchgate.net
Iron-catalyzed cyclization Longer reaction times 30 minutes sci-hub.cat

Ultrasound-Promoted Reaction Protocols

Ultrasound irradiation, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov

This technique has been successfully applied to the synthesis of quinazoline derivatives, offering advantages such as higher yields, shorter reaction times, and simpler work-up procedures compared to traditional methods. nih.gov Ultrasound has been used to promote Bischler cyclizations and Niementowski-like reactions. nih.govarkat-usa.org In some cases, ultrasound-assisted synthesis has been shown to be even more efficient than microwave irradiation in terms of yield. arkat-usa.org The use of ultrasound represents an environmentally friendly and efficient method for promoting organic reactions. nih.govfrontiersin.org

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation of Quinazoline Derivatives

Systematic Analysis of Substituent Effects on Quinazoline (B50416) Bioactivity

The biological activity of quinazoline derivatives is highly dependent on the substitution pattern around the core structure. Modifications at positions 2, 4, 6, and 7 have been extensively explored to optimize their pharmacological profiles. For instance, electron-donating groups at the 6- and 7-positions of the quinazoline ring are generally preferred for certain activities. chalcogen.ro

The presence of a chlorine atom at the 4-position of the quinazoline ring is a key feature in the synthesis of a vast library of biologically active molecules. This halogenated position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing side chains. This chemical reactivity is a cornerstone for creating diverse libraries of 4-anilinoquinazolines, a class of compounds widely investigated as antitumor agents due to their ability to inhibit receptor tyrosine kinases (RTKs) like EGFR, PDGFR-β, and VEGFR-2. beilstein-journals.org

The following table illustrates the inhibitory activity of some 4-anilinoquinazoline (B1210976) derivatives, highlighting the importance of the substitution pattern for anticancer activity.

CompoundR1 (Position 6)R2 (Position 7)R3 (Anilino Ring)EGFR IC50 (nM)
GefitinibHOCH33-Cl, 4-F2.7
ErlotinibOCH2CH2N(CH3)2OCH33-ethynyl2.0
LapatinibOCH2(2-furyl)OCH33-Cl, 4-(3-fluorobenzyloxy)10.8

This table presents a selection of FDA-approved EGFR inhibitors to illustrate the general SAR principles of 4-anilinoquinazolines. Data is illustrative and sourced from general knowledge of the field.

The 6,7-disubstitution pattern on the quinazoline ring plays a significant role in modulating the pharmacological activity of these compounds. The presence of a methylenedioxy group at positions 6 and 7 creates a rigid, planar five-membered ring fused to the benzene (B151609) portion of the quinazoline core. This structural feature can influence the molecule's interaction with its biological target by altering its shape, lipophilicity, and electronic properties.

A study on 1-aryl-6,7-methylenedioxy-3H-quinazolin-4-(thi)ones revealed their potential as anticonvulsant agents. These compounds were shown to have anticonvulsant properties comparable to GYKI 52466, a known non-competitive AMPA receptor antagonist. nih.gov This suggests that the 6,7-methylenedioxy moiety contributes to the affinity of these quinazoline derivatives for the quinazolinone/2,3-benzodiazepine site of the AMPA receptor complex. nih.gov

The anticonvulsant activity of a series of these compounds is presented in the table below, demonstrating the impact of the 6,7-methylenedioxy group on this specific pharmacological profile.

CompoundAr (Aryl Group)XAnticonvulsant Activity (ED50, mg/kg)
3aPhenylO> 50
3b4-ChlorophenylO15.2
3c4-MethylphenylO25.5
3dPhenylS> 50
3e4-ChlorophenylS18.9
3f4-MethylphenylS30.1

Data extracted from a study on 1-aryl-6,7-methylenedioxy-3H-quinazolin-4-(thi)ones as anticonvulsant agents. nih.gov

Furthermore, in the context of anticancer agents, the introduction of a 6,7-methylenedioxy group in phenylquinolin-2(1H)-one derivatives led to potent cytotoxicity against several tumor cell lines. nih.gov This indicates that this substituent pattern is favorable for inducing apoptosis and cell cycle arrest in cancer cells. nih.gov

Substitutions with alkoxy groups, such as methoxy (B1213986) groups, at positions 6 and 7 of the quinazoline ring have been extensively studied and are a common feature in many potent kinase inhibitors. The 6,7-dimethoxy substitution pattern is electronically similar to the 6,7-methylenedioxy group, with both being electron-donating. These groups can enhance the electron density of the quinazoline ring system, which may be beneficial for certain receptor interactions.

Numerous studies on 6,7-dimethoxyquinazoline (B1622564) derivatives have demonstrated their cytotoxic potential. researchgate.net For instance, a series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and identified as potent inhibitors of the c-Met tyrosine kinase, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov The presence of the 6,7-dimethoxy groups was a key feature of these potent inhibitors.

The table below shows the c-Met inhibitory activity of a selection of 6,7-dimethoxy-4-anilinoquinoline derivatives, highlighting the influence of these alkoxy groups on potency.

CompoundR (Anilino Ring Substituent)c-Met IC50 (µM)
12a2-phenyl-1H-benzo[d]imidazol-6-yl0.045
12f2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl0.038
12g2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl0.032
12n2-(4-methoxyphenyl)-1H-benzo[d]imidazol-6-yl0.030

Data extracted from a study on the synthesis and c-Met inhibitory activity of 6,7-dimethoxy-4-anilinoquinolines. nih.gov

The electron-donating nature of the methoxy groups at positions 6 and 7 is generally considered favorable for the inhibitory activity of quinazoline-based EGFR inhibitors. chalcogen.ro Bulky substituents are also well-tolerated at these positions. chalcogen.ro

Computational Approaches to Quinazoline SAR

Computational methods play an increasingly important role in understanding the SAR of quinazoline derivatives and in the design of new, more potent compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are powerful tools for elucidating the key structural features required for bioactivity.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazoline derivatives, 2D and 3D-QSAR studies have been instrumental in identifying the physicochemical properties that govern their potency as, for example, EGFR inhibitors.

In a 2D-QSAR study on a series of 4-anilinoquinazoline derivatives as EGFR inhibitors, descriptors such as electro-topological state indices, and the count of chlorine and bromine atoms were found to be major contributors to the activity. chalcogen.ro This highlights the importance of the electronic and topological features of the substituents.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target. For 4-anilinoquinazoline EGFR inhibitors, 3D-QSAR models have revealed that electrostatic, hydrophobic, and hydrogen bond donor descriptors are the most significant contributors to the model. nih.gov These models can generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity, thus guiding the design of new derivatives.

Pharmacophore mapping is a process that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For quinazoline derivatives, pharmacophore models have been developed to define the key features required for inhibition of various targets, including EGFR.

A typical pharmacophore model for a quinazoline-based EGFR inhibitor might include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. researchgate.net For instance, a five-point pharmacophore model (AAARR) was generated for a series of quinazoline-based EGFR inhibitors, where 'A' represents a hydrogen bond acceptor and 'R' represents an aromatic ring. researchgate.net Such models can be used to screen large compound libraries to identify new potential inhibitors or to guide the modification of existing compounds to improve their activity. By understanding the key pharmacophoric features, medicinal chemists can design new molecules that have a higher probability of being active.

Conformational Analysis and Biologically Relevant Conformations of Quinazoline Ligands

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is pivotal in determining its interaction with biological targets and, consequently, its pharmacological activity. For quinazoline derivatives, including 4-Chloro-6,7-dimethylenedioxyquinazoline, understanding the conformational preferences and the specific shapes adopted when binding to macromolecules is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

In the broader context of quinazoline derivatives as bioactive ligands, particularly as kinase inhibitors, specific conformations are often associated with enhanced potency. For instance, in the case of 4-anilinoquinazoline inhibitors of the Epidermal Growth Factor Receptor (EGFR), the torsional angle between the quinazoline ring and the 4-anilino substituent is a critical determinant of biological activity. nih.gov Molecular docking and dynamics simulations have shown that a "U-shaped" conformation can be crucial for the activity of certain quinazolinone derivatives.

The biologically relevant conformation, or bioactive conformation, is the specific three-dimensional structure that a ligand adopts when it binds to its biological target. This conformation may not necessarily be the lowest energy conformation in an unbound state. The binding pocket of a protein can induce a specific torsional strain in the ligand to optimize intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for binding affinity.

Computational studies on various quinazoline derivatives have provided insights into their bioactive conformations. Molecular dynamics simulations, for example, can reveal the dynamic behavior of a ligand within a protein's binding site, highlighting the stability of certain conformational states. tandfonline.comnih.govfrontiersin.orgnih.gov These studies often analyze key dihedral angles and the root-mean-square deviation (RMSD) of the ligand to understand its conformational stability within the binding pocket.

The following data tables summarize key conformational features of quinazoline derivatives based on computational and experimental studies of analogous compounds, providing a framework for understanding the likely conformational properties of this compound.

Table 1: Computationally Predicted Dihedral Angles for a Representative 6,7-Disubstituted Quinazoline Scaffold

Dihedral AnglePredicted Value (Degrees)Description
C5-C6-O-CH2~0° or ~180°Reflects the near co-planarity of the methoxy group with the aromatic ring in dimethoxy-substituted analogs, suggesting a similar planarity for the methylenedioxy group.
C6-C7-O-CH2~0° or ~180°Similar to the above, indicating the constrained nature of the 6,7-disubstitution pattern.
N3-C4-substituentVariableThe torsion around the C4-substituent bond is a key determinant of the overall molecular shape and interaction with target proteins. For a simple chloro substituent, this is less complex than for a larger group like anilino.
C4-N-C(aniline)-40° to -60° or +40° to +60°In bioactive 4-anilinoquinazoline inhibitors, this angle is crucial for optimal binding to the ATP-binding site of kinases.

Note: The data in this table is derived from computational studies on quinazoline derivatives with similar substitution patterns and is intended to be illustrative of the general conformational characteristics.

Table 2: Key Conformational Features of Bioactive Quinazoline Ligands from Published Studies

FeatureObservationImplication for Bioactivity
Quinazoline Core Generally planarProvides a rigid scaffold for the precise positioning of substituents.
4-Anilino Moiety Tilted conformation relative to the quinazoline coreEssential for accessing hydrophobic pockets within the kinase ATP-binding site. nih.gov
Substituents at positions 6 and 7 Often involved in hydrogen bonding or hydrophobic interactionsCan significantly influence binding affinity and selectivity. The methylenedioxy group in this compound would contribute to the local electronic and steric environment.
Overall Shape Can adopt a "U-shaped" or extended conformationThe specific shape required is dependent on the topology of the target's binding site.

This table synthesizes findings from multiple structural and computational studies on bioactive quinazoline derivatives.

Biological Activities and Pharmacological Profiles of Quinazoline Compounds with Emphasis on Analogues of 4 Chloro 6,7 Dimethylenedioxyquinazoline

Anticancer Potential and Molecular Mechanisms

Quinazoline-based compounds have emerged as a significant area of research in oncology due to their potent and diverse mechanisms of anticancer activity. nih.govmdpi.com Several quinazoline (B50416) derivatives have been successfully developed into clinically approved anticancer drugs. nih.gov Their therapeutic effects are often achieved by targeting key molecules and pathways involved in cancer cell proliferation, survival, and metastasis.

A primary mechanism through which quinazoline analogues exert their anticancer effects is the inhibition of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). biomedres.us EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Its overexpression or mutation is a common feature in many types of cancer. The 4-anilinoquinazoline (B1210976) scaffold has been a particularly fruitful starting point for the development of potent EGFR tyrosine kinase inhibitors (TKIs). biomedres.us Marketed anticancer drugs like gefitinib and erlotinib are examples of such inhibitors. biomedres.us Research has shown that modifications to the quinazoline core, such as the substitution pattern at various positions, can significantly influence the inhibitory activity against EGFR and other kinases like FGFR-1 and PDGFRβ. biomedres.usnih.gov

Certain quinazoline derivatives have been found to interfere with DNA repair mechanisms in cancer cells, representing another avenue for their anticancer activity. One such target is the poly(ADP-ribose)polymerase-1 (PARP-1) enzyme, which is essential for the repair of single-strand DNA breaks. nih.gov Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies. Researchers have designed and synthesized quinazoline-2,4(1H,3H)-dione derivatives that exhibit potent PARP-1 inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov Additionally, some quinazolinone derivatives have been shown to inhibit BLM-deconjugating enzymes, which are involved in DNA replication and repair. mdpi.com

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidylate, an essential precursor for DNA synthesis and repair. Inhibition of TS can lead to a depletion of thymidine, which in turn disrupts DNA replication and induces cell death. Some quinazoline derivatives have been investigated for their ability to inhibit this enzyme, making them potential antimetabolite anticancer agents. nih.gov

Microtubules, which are dynamic polymers of tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and cell shape maintenance. mdpi.com Several quinazoline and quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization. biomedres.usmdpi.com By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis. mdpi.com Some biphenyl aminoquinazoline derivatives have demonstrated dual activity by not only inhibiting tyrosine kinases but also disrupting tubulin polymerization. nih.gov

A common outcome of the various molecular mechanisms of quinazoline compounds is the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells. mdpi.comfrontiersin.org By interfering with critical cellular processes such as signal transduction, DNA replication, and mitosis, these compounds can trigger cellular checkpoints that halt the progression of the cell cycle. mdpi.com For instance, some quinazolinone derivatives have been shown to cause cell cycle arrest in the G2/M phase. mdpi.comresearchgate.net Following cell cycle arrest, these compounds can activate intrinsic or extrinsic apoptotic pathways, leading to the systematic dismantling of the cancer cell. frontiersin.org This can involve the activation of caspases and the modulation of pro- and anti-apoptotic proteins like those in the Bcl-2 family. frontiersin.org

Compound Class Mechanism of Action Effect on Cancer Cells Reference
4-AnilinoquinazolinesEGFR Tyrosine Kinase InhibitionInhibition of proliferation and survival biomedres.us
Quinazoline-2,4(1H,3H)-dionesPARP-1 InhibitionInduction of DNA damage and apoptosis nih.gov
2-Methoxyestradiol-based QuinazolinonesTubulin Polymerization DisruptionMitotic arrest and inhibition of cell division mdpi.com
Quinazolinone-Indole HybridsApoptosis InductionActivation of apoptotic pathways nih.gov

Antimicrobial and Anti-infective Applications

In addition to their anticancer properties, quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including bacteria and fungi. wisdomlib.orgeco-vector.comrphsonline.combiomedpharmajournal.org The emergence of drug-resistant strains of bacteria has created an urgent need for the development of new antimicrobial agents, and quinazolines represent a promising scaffold for this purpose. rphsonline.comresearchgate.net

The antimicrobial efficacy of quinazoline compounds is often dependent on the specific substitutions on the quinazoline ring. eco-vector.com For example, the presence of a naphthyl radical or an amide group has been shown to enhance activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The proposed mechanisms for their antibacterial action include the inhibition of DNA replication and protein synthesis. eco-vector.com Some quinazolinone derivatives have also been identified as potent inhibitors of bacterial DNA gyrase. nih.gov

Furthermore, quinazoline-benzimidazole hybrids have emerged as a new class of antimicrobial agents with activity against S. aureus and Mycobacterium tuberculosis. rphsonline.com Research has also explored the antifungal potential of quinazolinone derivatives against pathogens such as Candida albicans and Aspergillus niger. nih.govbiomedpharmajournal.org

Compound Class Target Organism Observed Activity Reference
Quinazolin-4(3H)-ones with naphthyl radicalStaphylococcus aureus, Streptococcus pneumoniaeBacteriostatic effect eco-vector.com
Quinazolin-4(3H)-ones with amide groupStaphylococcus aureus, Streptococcus pneumoniaeInhibition of DNA replication and protein synthesis eco-vector.com
Quinazoline-benzimidazole hybridsS. aureus, M. tuberculosisAntimicrobial activity rphsonline.com
N-hexyl substituted isatin-quinazoline derivativeGram-positive and gram-negative bacteria, fungiAntibacterial and antifungal activity nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Quinazoline derivatives have demonstrated notable antibacterial properties. eco-vector.comnih.govresearchgate.net Studies on various analogues have revealed that their efficacy is significantly influenced by the nature and position of substituents on the quinazoline ring.

Research has indicated that Gram-positive bacteria are generally more susceptible to quinazoline derivatives than Gram-negative bacteria. nih.govresearchgate.net For instance, certain 2,3-substituted quinazolin-4(3H)-ones have shown powerful activity against Gram-positive strains like Staphylococcus aureus and Bacillus cereus. eco-vector.comfrontiersin.org Structure-activity relationship (SAR) studies have highlighted that substitutions at positions 2 and 3 of the quinazolinone ring are crucial for activity. nih.gov For example, the introduction of a heteryl group at the aldimine in a 3-amino quinazolinone structure was found to significantly enhance antibacterial activity against all tested pathogens. frontiersin.org

Furthermore, the presence of a halogen atom, such as chlorine or bromine, at positions 6 or 7 can modulate the antibacterial profile. nih.govresearchgate.net A chloro-derivative of a 4-amino-N-(phenyl)benzenesulfonamide series was identified as a potent candidate against Gram-negative bacteria. researchgate.net In contrast, some studies found that substituting the phenyl ring at the 2nd position with a methoxy (B1213986) (-OCH3) group could reduce activity against both Gram-positive and Gram-negative strains. frontiersin.org The introduction of bulky groups, such as a naphthyl radical, has been shown to increase the hydrophobicity of the molecule, potentially enhancing its ability to penetrate the bacterial cell membrane and exert a bacteriostatic effect against both Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com

Table 1: Antibacterial Activity of Selected Quinazoline Analogues

Compound Class Substituents Tested Strains Observed Activity
2-phenyl-3-amino quinazolin-4(3H)-one Parent compound S. aureus, B. cereus, E. coli, P. aeruginosa Moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org
2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one Furfurylidene amino at position 3 S. aureus, B. cereus, E. coli, P. aeruginosa Superior activity among synthesized compounds. frontiersin.org
Quinazolin-4(3H)-one derivatives Naphthyl radical substituent S. aureus, S. pneumoniae Bacteriostatic effect. eco-vector.com
4-amino-N-(phenyl)benzenesulfonamide derivatives Chloro-substituent Gram-negative bacteria Potent activity. researchgate.net

Antifungal Properties and Mechanism of Action

Analogues of the quinazoline scaffold have also been investigated for their potential as antifungal agents, showing inhibitory effects against a range of fungal pathogens. nih.govijnrd.org The structural modifications on the quinazoline core play a pivotal role in determining the antifungal potency and spectrum.

Derivatives of quinazolin-4(3H)-one have been a primary focus. For example, urea and thiourea-based quinazoline derivatives have been synthesized and tested against Aspergillus niger and Candida albicans. ijnrd.org A fluoro-substituted thiourea analogue demonstrated 50% greater potency than the standard drug fluconazole against C. albicans. ijnrd.org SAR studies revealed that substitutions with electron-withdrawing groups like fluorine or bromine at specific positions on the phenyl ring attached to the urea/thiourea moiety were beneficial for activity. ijnrd.org

In another study, novel pyrazol-quinazolinone compounds were synthesized and showed significant activity against several phytopathogenic fungi. mdpi.com The results indicated that the nature of the substituent group influenced the spectrum of activity. Compounds containing a cyano group exhibited better inhibition against Fusarium species, while those with a chloride group were more effective against Rhizoctonia solani. mdpi.com The mechanism of action for many of these compounds is believed to involve interaction with the fungal cell wall or DNA structures, disrupting cellular integrity and replication. nih.gov

Table 2: Antifungal Activity of Selected Quinazolinone Analogues

Compound Class Substituent(s) Tested Fungi Key Finding
Urea/Thiourea-based quinazolines Fluoro-substituted thiourea Candida albicans 50% more potent than fluconazole. ijnrd.org
Urea/Thiourea-based quinazolines Bromo or Methoxy substituent Candida albicans Displayed significant antifungal activity. ijnrd.org
Pyrazol-quinazolinones Chloride group Rhizoctonia solani Better inhibition compared to cyano-substituted analogues. mdpi.com
Pyrazol-quinazolinones Cyano group Fusarium verticillioides, Fusarium oxysporum Better inhibition compared to chloro-substituted analogues. mdpi.com

Antiviral Activities, including Anti-HIV Potentials

The quinazoline framework is a recognized pharmacophore in antiviral drug discovery, with several analogues showing promising activity, particularly against the Human Immunodeficiency Virus (HIV). researchgate.netresearchgate.net

Quinazolinones have been identified as a novel structural class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov For example, the compound 6-Chloro-(4S)-cyclopropyl-3,4-dihydro-4-((2-pyridyl)-ethynyl)quinazolin-2(1H)-one (L-738,372) acts as a reversible and noncompetitive inhibitor of HIV-1 reverse transcriptase (RT). nih.gov This compound binds to a site that overlaps with other NNRTIs and has been shown to act synergistically when combined with nucleoside analogues like azidothymidine triphosphate. nih.gov

Researchers have also explored hybrid molecules incorporating the quinazoline scaffold. A series of novel hybrid quinazoline-triazine derivatives were designed and synthesized, linking the quinazoline and substituted diaryl triazine pharmacophores. researchgate.net Several of these compounds were evaluated for their in vitro anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains, with some showing potential as lead agents for further development. researchgate.net

Antimalarial Investigations

The quinazoline and quinazolinone cores have served as templates for the development of new antimalarial agents, driven by the need to overcome widespread drug resistance. nih.gov Much of this research has been inspired by the structure of febrifugine, a natural alkaloid isolated from the plant Dichroa febrifuga, which contains a 4-quinazolinone moiety and is known for its antimalarial properties. nih.gov

Synthetic analogues based on febrifugine's structure have been created and tested. A series of 2,3-substituted quinazolin-4(3H)-one derivatives exhibited in vivo antimalarial activity against Plasmodium berghei in mice. nih.gov SAR studies from these investigations suggest that the 4-quinazolinone moiety, the nitrogen atom of the piperidine ring found in febrifugine, and the linking propyl chain are all important features for biological activity. nih.gov While substitution at the 2-position of the quinazolinone ring did not markedly improve activity, the results confirmed that the quinazolinone scaffold is a crucial component for antimalarial efficacy. nih.gov

Other related structures, such as 4-aminoquinoline derivatives, remain a cornerstone of antimalarial drug discovery. researchgate.netyoutube.com Analogues of chloroquine, which feature a 4-aminoquinoline core, have been synthesized with pyrazole moieties. Many of these chloroquine-pyrazole analogues showed significant in vitro activity against chloroquine-resistant Plasmodium falciparum clones, highlighting them as a promising new class of antimalarials. nih.gov

Anti-tuberculosis Activity and Related Pathways

In the search for new drugs to combat tuberculosis (TB), particularly multidrug-resistant strains, quinazoline derivatives have emerged as a promising area of investigation. nih.gov

Recent studies have focused on 5,6,7,8-tetrahydroquinazoline derivatives. These compounds have been synthesized and evaluated in silico for their potential to inhibit essential enzymes in Mycobacterium tuberculosis. nih.gov Molecular docking studies suggest that these tetrahydroquinazolines have a high binding affinity for key mycobacterial enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). nih.gov These enzymes are involved in vital physiological functions of the bacterium, making them attractive targets for new anti-TB drugs. nih.gov The findings indicate that the tetrahydroquinazoline scaffold could be a valuable starting point for designing novel antitubercular agents. nih.gov

Additionally, mycobactin analogues incorporating a pyrazoline structure have been designed to inhibit mycobactin biosynthesis, a pathway essential for iron acquisition in mycobacteria. These compounds showed potent activity against M. tuberculosis strains, particularly under iron-deprived conditions, and were able to eradicate intracellularly surviving mycobacteria. ucl.ac.uk

Neuropharmacological Activities and Central Nervous System Targets

The quinazoline ring system is a well-established scaffold for compounds targeting the central nervous system (CNS).

Anticonvulsant Properties and Their Correlation with Structure

A significant body of research has been dedicated to the anticonvulsant activity of quinazolin-4(3H)-one derivatives. mdpi.comnih.govnih.gov This interest was historically sparked by compounds like methaqualone, a sedative-hypnotic with a 2-methyl-3-o-tolyl-4(3H)-quinazolinone structure. mdpi.commdma.ch

Structure-activity relationship studies have provided valuable insights into the structural requirements for anticonvulsant efficacy. The substitutions at positions 2 and 3 of the quinazolinone ring are critical. For instance, one study found that compounds substituted at position 3 with an allyl group generally showed higher activity than those with a benzyl group. mdpi.com The electronic nature of substituents also plays a key role; electron-donating groups on a phenyl ring at position 2 were found to enhance activity. mdpi.com

The anticonvulsant activity is often evaluated using standard models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com Many recently synthesized quinazoline analogues have shown significant protection in these models. nih.govnih.gov For example, a series of N-substituted-6-fluoro-quinazoline-4-amines demonstrated potent activity, with para-substituted analogues generally showing higher efficacy than meta- or di-substituted ones. mdpi.com The mechanism of action for many of these anticonvulsant quinazolines is thought to involve the enhancement of GABAergic inhibition, potentially through positive allosteric modulation of the GABAA receptor, or through the inhibition of enzymes like carbonic anhydrase II. mdpi.comnih.gov

Table 3: Structure-Activity Relationship (SAR) for Anticonvulsant Quinazolinones

Position of Substitution Favorable Substituent/Feature Effect on Activity
Position 3 Allyl group (vs. Benzyl group) Generally higher activity. mdpi.com
Position 3 Butyl group (vs. Benzyl group) Significant effect on preventing seizure spread. nih.gov
Position 2 (on phenyl ring) Electron-donating groups (e.g., -OCH3) Enhanced anticonvulsant efficiency. mdpi.comnih.gov
Fused Benzene (B151609) Ring (e.g., position 6) Fluorine atom Can confer safety and potency. mdpi.com
Phenyl ring attached at position 3 Para-substitution (vs. Meta-substitution) Higher activity. mdpi.com
Phenyl ring attached at position 3 Electron-withdrawing groups (e.g., -Cl) Enhanced lipophilicity and activity. nih.gov

Therapeutic Prospects for Alzheimer's Disease and Related Neurodegenerative Conditions

Alzheimer's disease (AD) is a complex, multifactorial neurodegenerative disorder characterized by cognitive decline and memory loss. nih.gov The quinazoline scaffold has emerged as a promising framework in the design of new drugs for central nervous system disorders, including AD. nih.gov Derivatives of quinazoline are being investigated for their ability to act as multi-target agents against this disease. nih.govnih.gov Research indicates that these compounds have the potential to inhibit key pathological pathways in AD, such as the activity of cholinesterases, the aggregation of β-amyloid (Aβ), oxidative stress, and tau protein hyperphosphorylation. nih.govnih.govmdpi.com

Cholinesterase Inhibition and Cholinergic Pathway Modulation

The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine is a critical factor in cognitive impairment. Consequently, inhibiting the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy.

Analogues of 4-Chloro-6,7-dimethylenedioxyquinazoline, such as 4-Chloro-6,7-dimethoxyquinazoline (CDQ), have been identified as potential anti-Alzheimer agents through their action as cholinesterase inhibitors. niscpr.res.in Computational studies involving molecular docking have shown that CDQ interacts significantly with AChE proteins, indicating its potential to inhibit the enzyme's activity. niscpr.res.in

Furthermore, a study on new derivatives of 6,7-dimethoxyquinazoline-4(3H)-one containing amino acid and dipeptide residues demonstrated potent in vitro inhibition of acetylcholinesterase. eco-vector.com Several of these compounds exhibited inhibitory activity comparable to or even surpassing the standard drug, donepezil. eco-vector.com Specifically, derivatives containing glycylglycine and glycylleucine residues were the most active in inhibiting acetylcholinesterase. eco-vector.com

Table 1: In Vitro Acetylcholinesterase Inhibition by 6,7-dimethoxyquinazoline-4(3H)-one Derivatives
CompoundInhibitory Concentration (IC50) in mg/ml
Derivatives of 6,7-dimethoxyquinazoline-4(3H)-one1.8 ± 0.36 to 4.2 ± 0.96
Donepezil (Reference Drug)2.4 ± 0.06
Inhibition of Beta-Amyloid Aggregation

The formation and aggregation of beta-amyloid (Aβ) peptides into neurotoxic plaques is a central hallmark of Alzheimer's pathology. mdpi.com Preventing this aggregation is a key therapeutic goal. Quinazoline derivatives have shown significant promise in this area. nih.govmdpi.com

A study involving a library of 34 isomeric 2,4-diaminoquinazoline (DAQ) derivatives identified several potent inhibitors of both Aβ40 and Aβ42 aggregation. mdpi.comnih.gov The anti-Aβ activity was found to be sensitive to the placement of substituents at either the 2- or 4-position of the quinazoline core. mdpi.com The most potent inhibitors identified were:

N4-(4-bromobenzyl)quinazoline-2,4-diamine (Compound 3k): This compound was the most powerful inhibitor of Aβ40 aggregation with an IC50 value of approximately 80 nM, which is about 18 times more potent than the reference agent curcumin. nih.gov

N2-(4-bromobenzyl)quinazoline-2,4-diamine (Compound 4k): This isomer was identified as the most potent dual inhibitor of both Aβ40 and Aβ42 aggregation, with an IC50 of approximately 1.7 µM for both. nih.gov Its inhibitory effect on Aβ42 aggregation was about 1.8 times stronger than that of curcumin. nih.gov

Additionally, derivatives of 6,7-dimethoxyquinazoline-4(3H)-one have demonstrated moderate anti-amyloid properties, capable of reducing the aggregation of β-amyloid particles by more than 50% in vitro. eco-vector.com

Table 2: Inhibition of Beta-Amyloid Aggregation by 2,4-Diaminoquinazoline (DAQ) Derivatives
CompoundTarget PeptideInhibitory Concentration (IC50)
N4-(4-bromobenzyl)quinazoline-2,4-diamineAβ40~80 nM
N2-(4-bromobenzyl)quinazoline-2,4-diamineAβ40~1.7 µM
N2-(4-bromobenzyl)quinazoline-2,4-diamineAβ42~1.7 µM
Curcumin (Reference)Aβ40~1.5 µM
Curcumin (Reference)Aβ42~3.1 µM
Antioxidant Activity in Neuroprotection

Oxidative stress is a major contributor to neuronal damage in Alzheimer's disease. mdpi.com Molecules with antioxidant properties can offer neuroprotection by neutralizing harmful free radicals. mdpi.comnih.gov Quinazoline and its related quinoline derivatives have been identified as promising antioxidants with neuroprotective potential. mdpi.commdpi.comnih.gov

The antioxidant activity of these compounds is often related to their ability to donate hydrogen atoms or single electrons, which allows them to scavenge free radicals. mdpi.comnih.govresearchgate.net Studies on various quinazoline derivatives have confirmed their capacity to act as antioxidants. mdpi.comorientjchem.org For instance, certain 2,3-disubstituted quinazoline derivatives have been reported to exhibit antioxidant activity as part of their multi-target profile against AD. mdpi.com Similarly, research on the related 4-phenyltellanyl-7-chloroquinoline has highlighted its antioxidant potential. nih.gov The ability of the quinazoline scaffold to mitigate oxidative stress is a key component of its therapeutic potential in neurodegenerative diseases. nih.govmdpi.com

Tau Protein Inhibition and Phosphorylation Modulation

The hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles (NFTs), another primary pathological hallmark of Alzheimer's disease. frontiersin.org This abnormal phosphorylation causes tau to detach from microtubules, disrupting cellular transport and leading to neuronal death. frontiersin.org Therefore, inhibiting tau aggregation and modulating its phosphorylation are critical therapeutic strategies. frontiersin.orggoogle.com

Quinazoline derivatives are being explored as potential tau protein inhibitors. nih.govnih.gov A key approach in this area is the inhibition of protein kinases, such as Glycogen Synthase Kinase 3β (GSK3β), which are responsible for the hyperphosphorylation of tau. frontiersin.org The quinazoline core is a well-established scaffold for the development of kinase inhibitors. ekb.egtbzmed.ac.ir This inherent property makes quinazoline analogues promising candidates for developing agents that can reduce tau pathology, thereby offering a pathway to slow or prevent neurodegeneration in Alzheimer's disease. nih.govnih.gov

Anti-inflammatory and Analgesic Effects

Inflammation and pain are complex biological responses that are often intertwined with various diseases. The quinazoline scaffold is well-documented for its significant anti-inflammatory and analgesic properties. mdpi.comjneonatalsurg.comdntb.gov.ua Numerous studies have synthesized and evaluated a wide range of quinazoline and quinazolinone derivatives, demonstrating their potential to inhibit both pain and inflammation. nih.govnih.gov

The anti-inflammatory activity of quinazoline derivatives has been demonstrated in various animal models, such as carrageenan-induced paw edema and cotton pellet-induced granuloma. jneonatalsurg.com The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. jneonatalsurg.com Some novel quinazolinones have been specifically designed as selective COX-2 inhibitors. nih.gov The efficacy of these compounds is often dose-dependent, and in some cases, comparable to that of standard anti-inflammatory drugs like indomethacin and diclofenac sodium. mdpi.comjneonatalsurg.com Structure-activity relationship studies have shown that substitutions on the quinazoline ring, such as the presence of a halogen group, can enhance the anti-inflammatory and analgesic activities. nih.govresearchgate.net

In addition to anti-inflammatory effects, many quinazoline derivatives exhibit potent analgesic activity. mdpi.comnih.gov This has been assessed using models like the acetic acid-induced writhing test (for peripheral analgesia) and the hot plate test (for central analgesia). jneonatalsurg.com Some compounds have shown analgesic potency that is several-fold higher than reference drugs. mdpi.com

Table 3: Anti-inflammatory Activity of Selected Quinazolinone Derivatives
Compound SeriesAssayResultReference Compound
Thiazolidinone-substituted quinazolin-4-oneCarrageenan-induced paw edema32.5% edema inhibitionPhenylbutazone
Novel quinazolinone derivativesCarrageenan-induced paw edemaEfficacy comparable to indomethacin at 50 mg/kgIndomethacin

Other Significant Biological Activities

The versatile chemical structure of the quinazoline scaffold has allowed for its investigation across a wide spectrum of pharmacological activities beyond neurodegenerative diseases and inflammation. ekb.egmdpi.comsemanticscholar.org Derivatives of quinazoline and quinazolinone have demonstrated a broad range of biological potential.

Prominent among these are anticancer and antitumor activities . mdpi.comsemanticscholar.orgnih.gov Many 4-anilinoquinazoline derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial targets in cancer therapy. tbzmed.ac.ir Several approved anticancer drugs feature the quinazoline core. semanticscholar.org

Other notable biological activities reported for quinazoline derivatives include:

Antimicrobial and Antifungal: Various substituted quinazolines have been shown to be effective against bacterial and fungal strains. nih.govmdpi.comsemanticscholar.orgnih.gov

Antiviral: Certain 2,4-disubstituted quinazoline derivatives have shown activity against the influenza virus. mdpi.com

Antimalarial: The quinazoline scaffold has been explored for its potential in developing new antimalarial agents. ekb.eg

Anticoccidial: Some quinazolinone derivatives have been identified as lead compounds for developing drugs against coccidiosis, a parasitic disease. nih.gov

This wide array of biological activities underscores the importance of the quinazoline scaffold in medicinal chemistry and drug discovery. ekb.egsemanticscholar.orgnih.gov

General Antioxidant Activity

Quinazoline derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of biological activities, including antioxidant properties. mdpi.com The antioxidant potential of these compounds is a subject of growing interest in medicinal chemistry. The core quinazoline structure allows for substitutions at various positions, leading to a diverse library of analogues with varying degrees of antioxidant efficacy.

Research into the antioxidant capabilities of quinazoline derivatives has revealed that the presence and position of certain functional groups on the quinazoline or an associated phenyl ring are crucial for activity. For instance, studies on 2-substituted quinazolin-4(3H)-ones have indicated that the presence of hydroxyl groups on a phenyl ring at the 2-position is a key determinant of antioxidant capacity. nih.gov Specifically, dihydroxy-substituted quinazolinones have shown potent radical scavenging activity. nih.gov The relative positioning of these hydroxyl groups also plays a critical role; derivatives with hydroxyl groups in the ortho or para positions on the phenyl ring tend to exhibit stronger antioxidant effects. nih.gov

Various assays have been employed to evaluate the antioxidant activity of quinazoline analogues, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov Some synthesized 2-thioxobenzoquinazolines and benzotriazoloquinazoline derivatives have demonstrated high DPPH free radical scavenging activities, comparable to the standard antioxidant Butylated Hydroxytoluene (BHT). mdpi.com

The mechanism behind the antioxidant activity of many quinazoline derivatives is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of phenolic hydroxyl groups enhances this activity. mdpi.com For example, the introduction of a catechol (ortho-dihydroxybenzene) moiety to the quinazoline scaffold has been shown to significantly increase antioxidant potential.

Interactive Table: Antioxidant Activity of Selected Quinazoline Derivatives

CompoundAssayEC50 (µM)Reference
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e)DPPH7.5 nih.gov
2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21g)DPPH7.4 nih.gov
2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21h)DPPH7.2 nih.gov

Antihyperglycemic Effects

In addition to their antioxidant properties, various quinazoline derivatives have been investigated for their potential as antihyperglycemic agents, making them promising candidates for the development of new treatments for diabetes mellitus. ekb.egsemanticscholar.org Diabetes is a chronic metabolic disorder characterized by high blood glucose levels, and controlling hyperglycemia is a key therapeutic goal. ekb.egsemanticscholar.org

Several studies have demonstrated the efficacy of quinazoline analogues in reducing blood glucose levels in preclinical models. For example, a series of 2,3-dihydroquinazolin-4(1H)-ones were synthesized and evaluated for their antidiabetic effects. nih.gov Certain compounds within this series were found to significantly reduce blood sugar levels. nih.gov The mechanism of action for the antihyperglycemic effects of quinazoline derivatives can vary. Some compounds exhibit α-glucosidase inhibitory activity, which helps to control postprandial hyperglycemia by delaying carbohydrate digestion and absorption. nih.gov In one study, synthesized quinazoline derivatives showed potent α-glucosidase inhibitory activity, with some compounds being more effective than the standard drug, acarbose. nih.gov

Furthermore, hybrid molecules incorporating the quinazoline scaffold with other pharmacophores known to be involved in glucose metabolism have been designed. For instance, quinazoline-sulfonylurea hybrids have been synthesized and shown to act as agonists for both peroxisome proliferator-activated receptor-gamma (PPARγ) and the sulfonylurea receptor (SUR). nih.gov These hybrids have demonstrated significant reductions in blood glucose levels in streptozotocin (STZ)-induced hyperglycemic rats, with some compounds being more potent than the reference drug, glibenclamide. nih.gov

Interactive Table: Antihyperglycemic Activity of Selected Quinazoline-Sulfonylurea Hybrids

CompoundReduction in Blood Glucose Level (%)Reference
VI-6-a78.2 nih.gov
V73.9 nih.gov
IV-471.4 nih.gov
VI-4-c67.3 nih.gov
IV-662.0 nih.gov
VI-2-a60.7 nih.gov
IV-158.4 nih.gov
IV-255.9 nih.gov
Glibenclamide (Reference)55.4 nih.gov

Investigation of Molecular Mechanisms of Action and Specific Target Engagement

Enzyme Kinetics and Inhibition Profiles

No published studies were identified that detail the enzyme kinetics or inhibition profiles of 4-Chloro-6,7-dimethylenedioxyquinazoline. There is no available data, such as inhibition constants (K_i) or IC50 values, to quantify its potency and selectivity towards any specific enzyme targets.

Receptor Binding Assays and Ligand-Receptor Interactions

Information from receptor binding assays for this compound is not available. As a result, its affinity (K_d, K_i) and selectivity for any specific receptors have not been determined. The nature of its interactions at a molecular level with any receptor binding sites remains unelucidated.

Cellular Assays for Pathway Modulation and Signalling Cascades

There is a lack of published research on the effects of this compound in cellular models. No studies were found that investigate its ability to modulate specific cellular pathways or signaling cascades, which is crucial for understanding its functional effects in a biological context.

Proteomics and Metabolomics Approaches to Target Identification

No studies utilizing proteomics or metabolomics to identify the cellular targets of this compound have been reported. These modern techniques, which can provide an unbiased view of a compound's interactions and effects on cellular protein and metabolite landscapes, have not been applied to this specific molecule according to the available literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Elucidation

While computational methods like molecular docking and dynamics simulations are powerful tools for predicting ligand-target interactions, no specific studies applying these techniques to this compound were found. Such simulations are essential for building hypothetical binding models and understanding the structural basis of a compound's activity, but this information is not available for the specified compound.

Preclinical Research Methodologies and in Vivo Efficacy Assessments of Quinazoline Analogues

In Vitro Screening and Cytotoxicity Profiling in Relevant Cell Lines

There is no specific information available in the public domain regarding the in vitro screening or cytotoxicity profiling of 4-Chloro-6,7-dimethylenedioxyquinazoline.

In general, preclinical evaluation of quinazoline (B50416) analogues often involves screening against a panel of cancer cell lines to determine their cytotoxic or cytostatic effects. For instance, various quinazoline derivatives have demonstrated significant activity against a range of cancer cell lines, with some compounds showing low micromolar or even nanomolar inhibitory concentrations (IC50). researchgate.netnih.gov These studies are crucial in identifying lead compounds for further development. The screening process typically utilizes assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability after exposure to the compound. mdpi.com

Pharmacokinetic and Pharmacodynamic Modeling (Excluding Dosage Information)

No pharmacokinetic (PK) or pharmacodynamic (PD) modeling data for this compound has been reported in published literature.

PK-PD modeling is a critical component of preclinical drug development that helps to understand the relationship between drug concentration and its pharmacological effect over time. nih.govnih.gov This modeling aids in predicting the therapeutic window and designing effective dosing regimens for clinical trials. The process involves characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.gov For many quinazoline-based compounds that have advanced in development, these studies are essential to translate in vitro potency to in vivo efficacy. nih.gov

Efficacy Studies in Animal Models of Disease (e.g., oncology, infectious diseases, neurological disorders)

Specific in vivo efficacy studies for this compound in animal models of any disease are not documented in available scientific literature.

For other quinazoline analogues, particularly in the field of oncology, efficacy is often evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.govmdpi.com In such studies, the ability of the compound to inhibit tumor growth is assessed. For example, some quinazoline derivatives have been shown to significantly decrease average tumor volume and weight in mouse models without causing significant toxicity. researchgate.net These animal models are indispensable for validating the therapeutic potential of a drug candidate before it can be considered for human trials. nih.gov

Advanced Computational Chemistry and Cheminformatics in Quinazoline Research

Homology Modeling and Protein Structure Prediction for Novel Targets

A critical challenge in modern drug discovery is the identification and structural characterization of novel biological targets. When experimentally determined structures, typically from X-ray crystallography or NMR spectroscopy, are unavailable, homology modeling serves as a powerful computational tool to generate a three-dimensional model of a target protein. This method relies on the principle that proteins with similar sequences adopt similar structures.

For quinazoline-based drug discovery, homology modeling is instrumental in building models of emerging cancer targets, kinases, or other enzymes for which no experimental structure exists. The process involves:

Template Identification: Identifying one or more known protein structures (templates) with a significant sequence similarity to the target protein (query).

Sequence Alignment: Aligning the amino acid sequence of the query protein with the template(s).

Model Building: Constructing the 3D model of the query protein based on the alignment with the template structure.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various stereochemical and energy-based validation tools.

Once a reliable model is generated, it can be used for subsequent computational studies, such as molecular docking, to investigate how quinazoline (B50416) derivatives might bind to the active site and to guide the design of new, more potent inhibitors.

Virtual Screening and De Novo Drug Design for Quinazoline Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov For the quinazoline scaffold, this approach has been widely successful in identifying novel hit compounds for various therapeutic targets.

Virtual Screening Approaches for Quinazoline Scaffolds:

Screening MethodDescriptionApplication in Quinazoline Research
Ligand-Based Virtual Screening This method uses the information of known active ligands to identify other molecules with similar properties. Techniques include 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening.Identifying new quinazoline derivatives with potential activity against targets like EGFR by screening databases for compounds with similar shapes and pharmacophoric features to known inhibitors. frontiersin.org
Structure-Based Virtual Screening This approach, also known as molecular docking, predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. It requires the 3D structure of the target protein.Docking large compound libraries into the active sites of kinases and other enzymes to discover novel quinazoline-based inhibitors. derpharmachemica.comnih.gov This has been particularly fruitful in cancer research. nih.gov

De Novo Drug Design:

De novo drug design, on the other hand, involves the computational creation of novel molecular structures with desired properties, rather than searching for them in existing databases. tandfonline.com For quinazoline research, fragment-based de novo design is a common strategy. This involves:

Identifying key interaction points within the target's binding site.

Placing small chemical fragments that can favorably interact with these points.

Growing or linking these fragments to generate a complete molecule, often incorporating the quinazoline scaffold as a core element. tandfonline.com

This approach allows for the exploration of novel chemical space and the design of highly specific and potent inhibitors. nih.gov

Molecular Dynamics Simulations for Understanding Quinazoline-Target Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. abap.co.in This technique is crucial for understanding the stability of quinazoline-target complexes and for refining the binding modes predicted by docking. researchgate.net

In the study of quinazoline derivatives, MD simulations are employed to:

Assess the stability of the ligand-protein complex by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. abap.co.in

Analyze the detailed interactions, such as hydrogen bonds and hydrophobic contacts, between the quinazoline ligand and the target protein's active site residues. nih.gov

Calculate the binding free energy of the complex, providing a more accurate estimation of the ligand's binding affinity. tandfonline.com

For instance, in a computational study of the closely related compound 4-Chloro-6,7-dimethoxyquinazoline as a potential agent for Alzheimer's disease, MD simulations were used to confirm the stability of the ligand-protein interaction with acetylcholinesterase (AChE) proteins. niscpr.res.in

Key Parameters Analyzed in MD Simulations of Quinazoline Complexes:

ParameterDescriptionSignificance
RMSD (Root-Mean-Square Deviation) Measures the average deviation of a protein or ligand from a reference structure over time.A stable RMSD profile suggests that the complex has reached equilibrium and the ligand is stably bound. abap.co.in
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual residues or atoms around their average positions.Highlights flexible regions of the protein and can indicate which residues are most affected by ligand binding. researchgate.net
Binding Free Energy (e.g., MM/GBSA) A method to estimate the free energy of binding of a ligand to a protein.Provides a more quantitative measure of binding affinity than docking scores alone. tandfonline.com

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of quinazoline research, DFT calculations are invaluable for understanding the intrinsic electronic properties of molecules like 4-Chloro-6,7-dimethylenedioxyquinazoline and for elucidating reaction mechanisms. semanticscholar.org

A study on the analogous compound 4-Chloro-6,7-dimethoxyquinazoline utilized DFT to optimize the molecular geometry and analyze its electronic features. niscpr.res.in Key properties calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for determining a molecule's chemical reactivity and kinetic stability. semanticscholar.orgnih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. semanticscholar.org

Global Reactivity Descriptors: Parameters such as hardness, softness, electronegativity, and electrophilicity index can be calculated to quantify the molecule's reactivity. semanticscholar.org

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and the stability arising from intramolecular interactions. tandfonline.com

These calculations provide a fundamental understanding of the molecule's behavior and can help in predicting its reactivity and potential interactions with biological targets. researchgate.net

Calculated Electronic Properties of a Quinazoline Derivative:

PropertyDescription
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
Energy Gap (HOMO-LUMO) The difference in energy between the HOMO and LUMO; indicates chemical reactivity.
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η) A measure of resistance to change in electron distribution or charge transfer.

Bioinformatics and Systems Biology Approaches to Quinazoline Research

Bioinformatics and systems biology offer a holistic perspective by integrating computational data with large-scale biological datasets to understand the broader impact of quinazoline-based drugs on cellular networks and pathways. frontiersin.org These approaches move beyond the single-target paradigm to explore the multifaceted effects of these compounds.

Applications in Quinazoline Research:

Target Identification and Validation: Bioinformatics tools are used to analyze genomic and proteomic data to identify and validate novel drug targets for which quinazoline inhibitors can be developed. frontiersin.org

Pathway Analysis: By analyzing transcriptomic or proteomic data from cells treated with quinazoline derivatives, researchers can identify the signaling pathways that are modulated by the compound. This can reveal the mechanism of action and potential off-target effects. For example, studies have identified the Wnt/β-catenin signaling pathway as a target for certain quinazoline compounds in colorectal cancer. nih.gov

Network Pharmacology: This approach constructs and analyzes biological networks to understand drug action from a network perspective. It can be used to predict new targets for existing quinazoline-based drugs (drug repositioning) or to understand the synergistic effects of combination therapies involving quinazolines.

ADMET Prediction: Cheminformatics tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel quinazoline derivatives, helping to prioritize compounds with favorable drug-like properties for further development.

By leveraging these powerful computational and bioinformatics tools, researchers can accelerate the discovery and development of new and more effective therapies based on the this compound scaffold.

Future Perspectives and Emerging Directions in Quinazoline Derivative Research

Development of Multi-Target Directed Ligands (MTDLs) based on Quinazoline (B50416) Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to a shift from the "one molecule, one target" paradigm to the development of Multi-Target Directed Ligands (MTDLs) that can modulate several targets simultaneously. The quinazoline scaffold is well-suited for the design of MTDLs due to its versatile chemical nature, which allows for the introduction of various pharmacophoric features to interact with different biological targets.

For 4-Chloro-6,7-dimethylenedioxyquinazoline, the reactive chlorine atom at the 4-position is a key handle for synthetic modification. This position can be readily substituted with a variety of nucleophiles, allowing for the attachment of different bioactive moieties. For instance, linking a fragment known to inhibit a specific enzyme to the 4-position, while the quinazoline core itself targets another receptor, is a common strategy in MTDL design. The 6,7-dimethylenedioxy group also offers possibilities for modulation to fine-tune the compound's physicochemical properties and target interactions.

MTDL StrategyPotential Application for this compound
Kinase/Enzyme Inhibition The quinazoline core can be designed to inhibit protein kinases, while a side chain attached at the 4-position targets another enzyme, such as histone deacetylase (HDAC).
Receptor/Enzyme Modulation The core could act on a G-protein coupled receptor (GPCR), with a substituent targeting an enzyme involved in a related signaling pathway.
Dual Kinase Inhibition Modifications can be made to target two different kinases involved in a particular cancer's progression.

Exploration of Quinazoline Hybrid Molecules and Conjugates

The development of hybrid molecules and conjugates represents a promising strategy to enhance the therapeutic efficacy and overcome drug resistance. This approach involves covalently linking two or more distinct pharmacophores to create a single chemical entity with a synergistic or additive biological effect. The this compound scaffold is an excellent starting point for creating such hybrids.

For example, it can be conjugated with natural products known for their potent biological activities. Another approach is to create conjugates with molecules that can improve drug delivery, such as cell-penetrating peptides or targeting ligands that direct the quinazoline derivative to specific cells or tissues.

Hybrid/Conjugate TypeExample PharmacophorePotential Therapeutic Benefit
Quinazoline-Natural Product Hybrid Linking with a cytotoxic natural product like podophyllotoxin.Enhanced anticancer activity and potential to overcome resistance mechanisms.
Quinazoline-Targeting Ligand Conjugate Conjugation with a molecule that binds to a receptor overexpressed on cancer cells.Increased selectivity and reduced off-target toxicity.
Quinazoline-Drug Delivery Vehicle Attachment to a polymer or nanoparticle system.Improved solubility, stability, and pharmacokinetic profile.

Novel Therapeutic Applications and Disease Area Expansion

While quinazoline derivatives have been extensively explored as anticancer and anti-inflammatory agents, the unique structural features of this compound may open up new therapeutic avenues. The methylenedioxy group, for instance, can alter the electronic properties and metabolism of the molecule compared to the more common dimethoxy-substituted quinazolines.

Emerging research on the quinazoline scaffold has shown potential in a variety of other disease areas. These include:

Neurodegenerative Diseases: Some quinazoline derivatives have shown neuroprotective effects, suggesting potential applications in conditions like Alzheimer's and Parkinson's disease.

Infectious Diseases: The quinazoline core has been identified in compounds with antibacterial, antiviral, and antiparasitic activities. fiercebiotech.com A lead quinazoline compound, DMU759, was found to reduce the number of parasites in the blood of infected mice by 81%. fiercebiotech.com

Metabolic Disorders: Certain quinazoline derivatives have been investigated for their potential in managing diabetes and obesity.

Further screening and derivatization of this compound could lead to the discovery of novel agents for these and other challenging diseases.

Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more efficient, and more predictive. These computational tools can be applied at various stages, from target identification to lead optimization.

In the context of this compound, AI and ML can be utilized in several ways:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of novel derivatives of this compound before they are synthesized. nih.gov This can help prioritize the most promising candidates for synthesis and testing.

De Novo Design: Generative AI models can design entirely new quinazoline-based molecules with desired properties, such as high potency and low toxicity.

Target Prediction: AI algorithms can analyze large biological datasets to identify potential new targets for this compound and its derivatives.

AI/ML ApplicationDescriptionImpact on Drug Discovery
Virtual Screening Using computational models to screen large libraries of virtual compounds for potential activity against a specific target.Accelerates the identification of initial hits.
ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new molecules.Reduces the likelihood of late-stage failures in drug development.
Personalized Medicine Analyzing patient data to identify who is most likely to respond to a particular quinazoline-based drug.Enables more effective and targeted therapies.

Translational Research from Bench to Potential Clinical Development (Excluding Clinical Trial Phases)

The journey of a promising compound from the laboratory to a potential clinical candidate is a complex and multi-step process known as translational research. For this compound, this would involve a series of preclinical studies to establish its therapeutic potential and safety profile.

The key stages of translational research for this compound would include:

Lead Optimization: Synthesizing and testing a series of analogues of this compound to improve its potency, selectivity, and pharmacokinetic properties.

In Vitro and In Vivo Pharmacology: Conducting experiments in cell cultures and animal models to demonstrate the compound's efficacy in a relevant disease model. For instance, a novel series of quinazoline derivatives were evaluated for their broad-spectrum antitumor activity against various cancer cell lines, with one compound showing a nanomolar level of inhibitory activity against MGC-803 cells. mdpi.com

Pharmacokinetics and Toxicology Studies: Assessing how the compound is absorbed, distributed, metabolized, and excreted by the body, as well as its potential for toxicity.

Biomarker Development: Identifying measurable indicators that can be used to monitor the drug's effect and predict patient response.

Successful navigation of these preclinical stages is a prerequisite for any new chemical entity to be considered for clinical development. The unique properties of this compound may present both opportunities and challenges in this translational pathway, requiring careful and thorough investigation.

Q & A

Q. How to design structure-activity relationship (SAR) studies for 4-Chloro-6,7-dimethoxyquinazoline derivatives?

  • Methodology : Synthesize analogs with varied substituents (e.g., alkyl, aryl, heterocycles) at the 4-position. Test in vitro bioactivity (e.g., anticonvulsant assays) and correlate with computational descriptors (e.g., logP, polar surface area). Use QSAR models to prioritize candidates .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6,7-dimethylenedioxyquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6,7-dimethylenedioxyquinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.